molecular formula C7H7N3O2 B13564030 6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B13564030
M. Wt: 165.15 g/mol
InChI Key: SPWXTMBVXMSFTL-UHFFFAOYSA-N
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Description

6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant applications in various fields of chemistry and biology. It is characterized by a pyrimidine ring structure, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of ethyl acetoacetate with urea and cyanoacetic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound often employs microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

Scientific Research Applications

6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific ethyl and nitrile substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

6-ethyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H7N3O2/c1-2-5-4(3-8)6(11)10-7(12)9-5/h2H2,1H3,(H2,9,10,11,12)

InChI Key

SPWXTMBVXMSFTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=O)N1)C#N

Origin of Product

United States

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